molecular formula C14H18BNO3 B6323856 4-Methoxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile CAS No. 2096996-02-8

4-Methoxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile

Cat. No. B6323856
CAS RN: 2096996-02-8
M. Wt: 259.11 g/mol
InChI Key: MDZPNLJAEGNDHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile, also known as 4-Methoxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile and abbreviated as 4M3TMD, is a synthetic compound that has been used in a variety of scientific and medical applications. This compound has been shown to have a number of biochemical and physiological effects, including anti-inflammatory, anti-oxidative, and anti-microbial activities. Additionally, it has been used in lab experiments as a synthetic reagent, and has been investigated for its potential therapeutic applications.

Scientific Research Applications

4M3TMD has been used in a variety of scientific and medical research applications. It has been investigated for its potential therapeutic applications, including its anti-inflammatory, anti-oxidative, and anti-microbial activities. Additionally, it has been used as a synthetic reagent in lab experiments, and has been studied for its potential to inhibit the growth of cancer cells.

Mechanism of Action

The mechanism of action of 4M3TMD is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in inflammation, oxidative stress, and microbial growth. Additionally, it is thought to bind to and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
4M3TMD has been shown to have a number of biochemical and physiological effects. In particular, it has been shown to have anti-inflammatory, anti-oxidative, and anti-microbial activities. Additionally, it has been studied for its potential to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

4M3TMD has a number of advantages and limitations for use in lab experiments. One advantage is that it is a relatively inexpensive and readily available synthetic reagent. Additionally, it is relatively stable and can be stored for extended periods of time. However, it is not soluble in water, and its solubility in other solvents is limited. Additionally, it is sensitive to light and air, and should be stored in an airtight container in a cool, dark place.

Future Directions

There are a number of potential future directions for the research and development of 4M3TMD. For example, further research is needed to better understand its mechanism of action and to explore its potential therapeutic applications. Additionally, research is needed to develop more efficient and cost-effective synthesis methods. Finally, research is needed to investigate the potential of 4M3TMD to inhibit the growth of other types of cancer cells.

Synthesis Methods

4M3TMD can be synthesized from 4-methoxybenzonitrile and 4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl chloride. The reaction is carried out in a two-step process. First, the 4-methoxybenzonitrile is reacted with the 4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl chloride in the presence of a base, such as pyridine, to form a boron-nitrile intermediate. This intermediate is then reacted with a reducing agent, such as sodium borohydride, to form 4M3TMD.

properties

IUPAC Name

4-methoxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BNO3/c1-10-8-14(2,3)19-15(18-10)12-7-11(9-16)5-6-13(12)17-4/h5-7,10H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZPNLJAEGNDHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)C2=C(C=CC(=C2)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-YL)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.